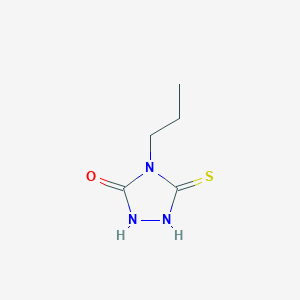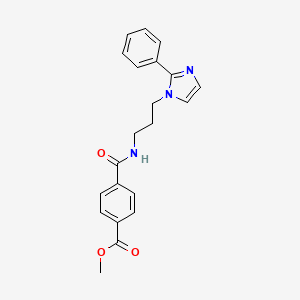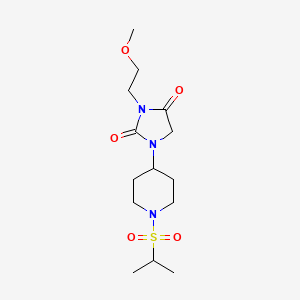![molecular formula C24H31N3O5S2 B2546255 Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-17-2](/img/structure/B2546255.png)
Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" is a structurally complex molecule that falls within the category of heterocyclic compounds. These types of compounds often exhibit a range of biological activities and are of interest in pharmaceutical research. While the provided papers do not directly discuss this exact compound, they do provide insights into related structures and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and acylation. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction followed by a 1,3-dipolar cycloaddition reaction . Similarly, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates is achieved through a reaction with ethyl acetoacetate in the presence of titanium(IV) chloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using techniques such as X-ray diffraction. For instance, the stereochemistry of certain pyrrolidine derivatives has been elucidated using this method . The molecular structure of the compound would likely be complex, given its multiple substituents and heterocyclic framework.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions. The Vilsmeier–Haack reaction, for example, has been used to transform 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates into pyrazolo[3,4-b]pyridine derivatives . Such reactions are important for the functionalization and diversification of heterocyclic scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as acid dissociation constants, are crucial for understanding their behavior in biological systems. The acid dissociation constants of some pyrrolidine derivatives have been determined, which is important for their potential as antimicrobial agents . The compound would likely have unique properties due to its tetramethyl and sulfonyl substituents.
Relevant Case Studies
Case studies involving related compounds have shown promising biological activities. For instance, certain pyrrolidine derivatives exhibit interesting antibacterial activity against strains like A. baumannii and M. tuberculosis . Additionally, thienopyridine derivatives have been evaluated for their antifungal activity and showed potential as lead compounds after docking studies and ADMET prediction . These findings suggest that the compound could also have significant biological activities worth investigating.
Aplicaciones Científicas De Investigación
Novel Molecules Synthesis
Research programs focusing on the synthesis of novel molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aim to explore potential anti-inflammatory agents. These programs leverage the structural similarities and activities of related compounds to design new molecules with desired biological activities (Moloney, 2001).
Antimicrobial Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their antimicrobial activities. The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, for example, indicates a methodological approach to creating compounds that could potentially exhibit significant antimicrobial properties (Bakhite et al., 2005).
Pharmacological Interest
Compounds with pyridine and thieno[2,3-b]pyridine moieties have been synthesized for their relevance in pharmacological research. The study of their biological activities, particularly in the context of antianaphylactic agents, showcases the potential of these compounds in developing new antiallergic medications (Nohara et al., 1985).
Synthetic Methodologies
The development of new synthetic methodologies for highly functionalized compounds, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, demonstrates the utility of these molecules as scaffolds for further chemical modifications. This approach can lead to the creation of a diverse array of compounds with potential applications in various areas of chemical research (Ruano et al., 2005).
Biological Activity Optimization
The chemical modification of molecules to enhance their biological properties, as seen in the study of the methylation of the pyridine moiety to optimize analgesic properties, indicates the potential for structural analogs of the specified compound to be optimized for specific biological activities (Ukrainets et al., 2015).
Propiedades
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2/c1-23(2)14-17-18(22(29)32-5)21(33-19(17)24(3,4)26-23)25-20(28)15-8-10-16(11-9-15)34(30,31)27-12-6-7-13-27/h8-11,26H,6-7,12-14H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNVAVBUZBBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)

![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)

![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
